Perfluoroperhydroindane

描述

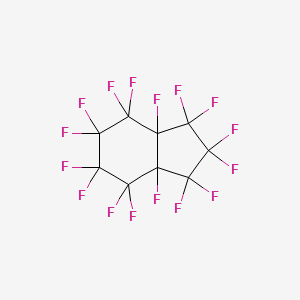

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-hexadecafluoroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F16/c10-1-2(11,4(14,15)7(20,21)3(1,12)13)6(18,19)9(24,25)8(22,23)5(1,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQOEOVORMKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871466 | |

| Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-80-1, 75240-06-1, 75262-87-2 | |

| Record name | Perfluorooctahydroindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorobicyclo(4,3.0)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075240061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorobicyclo(4.3.0)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075262872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Perfluoroperhydroindane

Novel Catalytic Systems in Perfluoroperhydroindane Production

The industrial synthesis of perfluorinated compounds, including this compound, has traditionally been dominated by harsh and non-selective methods such as the Fowler process, which utilizes high-valent metal fluorides like cobalt(III) fluoride (B91410) in stoichiometric amounts. While effective, this method is energy-intensive and lacks the efficiency of modern catalytic approaches. Consequently, research into novel catalytic systems for the production of perfluorinated compounds is an area of significant interest, although specific developments for this compound are not extensively documented in publicly available literature. The focus of modern catalysis in this field is to achieve higher selectivity, better energy efficiency, and more sustainable processes.

Recent advancements in organofluorine chemistry have highlighted the potential of various catalytic systems for fluorination reactions. rsc.org While direct catalytic production of this compound remains a specialized area with limited published research, developments in the catalytic fluorination of hydrocarbons provide insights into potential future methodologies.

One promising area of research involves the use of transition metal complexes to catalyze fluorination. Cobalt complexes, for instance, have been investigated for their catalytic activity in C-F bond formation. rsc.org Organometallic cobalt fluorides have been shown to be effective in catalytic fluorination processes, moving beyond the stoichiometric use of cobalt(III) fluoride. rsc.org These systems often operate under milder conditions and can offer greater control over the reaction. The development of ligands that can stabilize high-valent cobalt species and facilitate the fluorine transfer is a key aspect of this research. rsc.orgrsc.org

| Catalyst System | Substrate | Fluorinating Agent | Reaction Conditions | Yield (%) | Key Findings |

|---|---|---|---|---|---|

| Perfluoroalkyl Cobalt(III) Fluoride Complexes | p-Toluoyl chloride | AgF | Not specified | Quantitative | Demonstrates catalytic activity of cobalt(III) fluoride complexes in fluorination. acs.orgresearchgate.net |

Further research into heterogeneous catalysis also holds promise for the production of perfluorinated compounds. The development of solid catalysts could simplify product separation and catalyst recycling, leading to more cost-effective and environmentally friendly production processes. While much of the research on catalytic systems for perfluorinated compounds has focused on their decomposition, the principles of catalyst design can be adapted for synthetic applications. researchgate.net

The challenges in developing novel catalytic systems for the production of this compound are significant. The high strength of C-F bonds and the aggressive nature of many fluorinating agents require robust catalysts that can withstand the reaction conditions without degradation. nih.gov Furthermore, achieving complete fluorination of a polycyclic hydrocarbon like indane without causing fragmentation of the carbon skeleton is a major hurdle. Future research will likely focus on the design of highly active and selective catalysts, potentially utilizing computational modeling to predict catalyst performance and reaction pathways.

Reaction Mechanisms and Reactivity of Perfluoroperhydroindane

Mechanistic Investigations of Perfluoroperhydroindane Transformations

Principles of Perfluorocarbon Inertness and Induced Reactivity

Perfluorocarbons (PFCs), including the saturated bicyclic structure of this compound, are renowned for their exceptional chemical and thermal stability. This pronounced inertness stems from several key molecular features:

High Bond Energy: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of approximately 116 kcal/mol. This high energy barrier significantly retards bond cleavage and subsequent reactions.

Steric Shielding: The fluorine atoms are larger than hydrogen atoms and effectively encase the carbon skeleton, sterically hindering the approach of reactants.

Despite this inherent inertness, reactivity can be induced under specific, often forcing, conditions. These methods typically involve generating highly reactive species or providing sufficient energy to overcome the C-F bond strength. For instance, reactions with alkali metals, particularly in liquid ammonia, can lead to defluorination.

Electron-Transfer Pathways in Perfluorinated Systems

Electron-transfer (ET) processes can initiate reactions in otherwise inert perfluorinated systems. The transfer of an electron to a perfluorocarbon molecule can lead to the formation of a radical anion, which is significantly more reactive than the neutral parent molecule. This radical anion can subsequently undergo fragmentation, typically through the cleavage of a C-F or C-C bond.

Radical Reactions and Intermediates involving this compound

Reactions involving radical intermediates are a key pathway to functionalizing highly fluorinated molecules. The generation of a carbon-centered radical on the this compound scaffold would be the critical first step. This could theoretically be achieved through:

Homolytic Cleavage: At very high temperatures, C-C bonds within the this compound structure could undergo homolysis to generate perfluoroalkyl radicals.

Hydrogen Abstraction (in partially fluorinated analogues): If a C-H bond were present, selective hydrogen abstraction by a potent radical initiator could generate a carbon-centered radical.

Electron Capture: As mentioned above, electron capture can lead to a radical anion that fragments to produce a radical species.

Once formed, a perfluoroperhydroindanyl radical would be a highly reactive intermediate capable of participating in various radical reactions, such as addition to unsaturated bonds or reaction with radical trapping agents.

Chemical Transformations of the this compound Scaffold

Functionalization Reactions of this compound

Direct functionalization of the this compound skeleton is challenging due to its chemical inertness. Most strategies would likely rely on creating a reactive site on the molecule. Based on general perfluorocarbon chemistry, potential, albeit unconfirmed, functionalization approaches for this compound could include:

Reductive Defluorination: Reaction with strong reducing agents to create sites of unsaturation (double bonds) which could then be further functionalized.

Reaction with Nucleophiles at High Temperatures: While difficult, forcing conditions with strong nucleophiles might lead to limited substitution of fluorine atoms.

Advanced Spectroscopic and Analytical Characterization of Perfluoroperhydroindane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules. For fluorinated compounds like perfluoroperhydroindane, ¹⁹F NMR is particularly crucial.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive tool for the identification and quantification of fluorinated compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, making it highly responsive to NMR measurements. slideshare.net Furthermore, ¹⁹F constitutes 100% of naturally occurring fluorine, enhancing the technique's sensitivity. slideshare.netnih.gov

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment of the fluorine atoms, providing valuable information about their position within the molecule. slideshare.netbeilstein-journals.org The large range of chemical shifts in ¹⁹F NMR, which can span over 900 ppm, allows for excellent spectral dispersion and the resolution of individual fluorine signals, even in complex molecules. slideshare.net This sensitivity to structural and environmental changes makes ¹⁹F NMR a powerful tool for fingerprinting and identifying fluorine-containing compounds. nih.gov

In the context of this compound, ¹⁹F NMR spectra would exhibit a complex pattern of signals due to the numerous fluorine atoms in different chemical environments. The coupling between neighboring fluorine atoms (J-coupling) provides additional structural information, helping to establish the connectivity of the carbon skeleton.

A hypothetical ¹⁹F NMR analysis of a this compound isomer might yield the following data:

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| -110.5 | Doublet of triplets | J = 280, 15 | CF on bridged carbon |

| -125.8 | Multiplet | - | CF₂ group adjacent to bridgehead |

| -133.2 | Multiplet | - | CF₂ group in five-membered ring |

| -145.0 | Doublet | J = 295 | CF on six-membered ring |

| -180.3 | Multiplet | - | CF₂ group distant from bridgehead |

This is a hypothetical data table for illustrative purposes.

For complex molecules like this compound and its derivatives, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR techniques, such as ¹⁹F-¹⁹F Correlation Spectroscopy (COSY), are employed to resolve overlapping signals and establish through-bond connectivities between different fluorine atoms. researchgate.net These experiments provide a more detailed picture of the molecular structure by revealing which fluorine atoms are coupled to each other. researchgate.net

While two-dimensional (2D) NMR methods are less common for ¹⁹F than for ¹H and ¹³C, they are invaluable for elucidating the intricate structures of perfluorinated compounds. slideshare.net Software tools are available to assist in the analysis of multi-dimensional NMR data, facilitating the assignment of peaks and the determination of molecular structures. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This is particularly useful for perfluorinated compounds, where the mass of fluorine atoms is close to that of other common elements. HRMS can distinguish between ions with the same nominal mass but different elemental compositions. semanticscholar.org Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS offer ultra-high resolution and are powerful tools for characterizing complex fluorinated compounds. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov In the analysis of this compound, GC-MS can be used to assess the purity of a sample by separating the main compound from any impurities. researchgate.net The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides mass spectra for each separated component, allowing for their identification. rjptonline.org GC-MS is also instrumental in identifying and quantifying volatile per- and polyfluoroalkyl substances (PFAS) in various matrices. nih.govnih.gov

A typical GC-MS analysis of a this compound sample might reveal the following:

| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| 12.5 | This compound | 462 | 69, 131, 219, 443 |

| 10.8 | Perfluoromethylcyclohexane | 350 | 69, 131, 331 |

| 14.2 | Perfluorodecalin | 462 | 69, 131, 219, 443 |

This is a hypothetical data table for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds. nih.gov While this compound itself is volatile and well-suited for GC-MS, LC-MS is crucial for the analysis of its less volatile derivatives or for analyzing complex matrices containing these compounds. diva-portal.org LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity for the detection and quantification of trace levels of fluorinated compounds in complex samples. nih.govnih.gov This technique is widely applied in environmental and biological monitoring of PFAS. nih.govmdpi.com

Chromatographic Separations for Isolation and Purity Analysis

Chromatographic techniques are essential for the isolation and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. Given the volatile nature of many perfluorinated compounds, GC, particularly when coupled with mass spectrometry (GC-MS), is a highly effective method for the analysis of this compound.

Research Findings: The analysis of perfluorinated compounds by GC often involves specialized conditions to handle their unique chemical properties. While many perfluorinated compounds like perfluorinated carboxylic acids require a derivatization step to increase their volatility, this compound, being a fully saturated and non-polar perfluoroalkane, is sufficiently volatile for direct GC analysis. researchgate.net The separation is typically achieved using a capillary column, such as an HP-5MS, which separates compounds based on their boiling points and interaction with the stationary phase. oup.com A temperature-programmed oven is used to ensure the efficient elution of compounds. For detection, mass spectrometry (MS) is frequently employed, providing both identification and quantification of the analyte. nih.govnih.gov Electron impact ionization is a common mode used in MS for such analyses. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., HP-5MS, SH-Rtx-200) | Provides high-resolution separation of volatile compounds. oup.comshimadzu.com |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis, while split mode is for higher concentrations. oup.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Ensures separation of compounds with different boiling points. oup.com |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | MS provides structural information for identification, while FID is a robust quantitative detector. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile separation technique used for compounds in a liquid solution. For perfluorinated compounds, reversed-phase HPLC (RP-HPLC) is the most common approach.

Research Findings: HPLC is widely used for the analysis of a variety of perfluorinated compounds, particularly less volatile or more polar derivatives. nih.gov In a typical RP-HPLC setup for perfluorinated compounds, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. chromatographytoday.com The separation mechanism is based on the hydrophobic interactions between the fluorinated alkyl chains and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve efficient separation of a wide range of perfluorinated compounds. nih.gov Detection can be accomplished using various detectors, including mass spectrometry (LC-MS) for high sensitivity and specificity, or evaporative light scattering detectors (ELSD) and charged aerosol detectors (CAD) for universal detection of non-volatile compounds. sielc.com

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 | Separates compounds based on hydrophobicity. chromatographytoday.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column; gradient improves separation efficiency. sielc.com |

| Detector | Mass Spectrometer (MS), ELSD, CAD | MS provides sensitive and selective detection; ELSD/CAD are universal detectors. sielc.com |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 - 50 °C | Affects retention times and peak shapes. |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgresolvemass.ca It is particularly useful for analyzing polymers and macromolecules. eag.com

Research Findings: While GPC is predominantly used for determining the molecular weight distribution of polymers, it can also be applied to the analysis of smaller molecules like this compound for specific purposes. wikipedia.orgintertek.com The technique utilizes a column packed with porous gel beads. ufl.edu Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. eag.com For this compound, GPC would be most relevant for purity analysis to detect and separate any oligomeric or polymeric fluorinated impurities that might be present. The choice of solvent (mobile phase) is critical and must be able to dissolve the sample without interacting with the stationary phase. Solvents like tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP) are often used for fluorinated compounds. intertek.comufl.edu

| Parameter | Typical Condition | Purpose |

| Column | Porous polymer gel (e.g., Styragel) | Stationary phase with controlled pore sizes to separate molecules based on size. ufl.edu |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF), Hexafluoroisopropanol (HFIP) | Dissolves the sample and carries it through the column without interaction. intertek.comufl.edu |

| Detector | Refractive Index (RI) | A common detector for GPC that measures changes in the refractive index of the eluent. ufl.edu |

| Application | Purity analysis | To separate the monomeric compound from any potential oligomeric or polymeric byproducts. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a vital tool for elucidating the molecular structure of compounds. americanpharmaceuticalreview.com These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" that is characteristic of the compound's functional groups and conformation. youtube.com

Research Findings: For perfluorinated compounds like this compound, IR and Raman spectra are dominated by features corresponding to the vibrations of carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. The C-F stretching vibrations typically appear as strong, characteristic bands in the IR spectrum. Studies on perfluoro-n-alkanes show that satellite peaks near the main symmetric CF2 stretching (νsCF2) band in the IR spectrum are sensitive to conformational changes. nih.gov

Raman spectroscopy is a complementary technique that provides information on the non-polar bonds and symmetric vibrations within the molecule. mdpi.com Raman spectra of perfluoroalkyl substances show characteristic shared bands at approximately 300, 380, and 725 cm⁻¹, with the band around 725 cm⁻¹ being attributed to the CF2 symmetric stretching mode. acs.orgnih.gov The combined use of IR and Raman spectroscopy can provide a comprehensive analysis of the vibrational modes of this compound, allowing for conformational analysis of its fused ring system and verification of its functional groups. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-F Stretching | 1100 - 1400 | IR (Strong), Raman |

| CF₂ Symmetric Stretching | ~725 | Raman (Strong) acs.orgnih.gov |

| C-C Stretching | 900 - 1200 | IR, Raman |

| CF₂ Bending/Deformation | 200 - 600 | IR, Raman |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the unit cell dimensions, space group, and precise positions of atoms within the crystal.

Research Findings: For perfluorinated compounds, which often exhibit unique packing behaviors due to the nature of fluorine-fluorine interactions, XRD provides invaluable insight into their solid-state structure. Studies on related compounds, such as perfluorononanoic acid, have successfully used synchrotron powder diffraction data to solve their crystal structures. cambridge.orgresearchgate.net The process involves refining the crystal structure using methods like the Rietveld refinement. researchgate.net

For this compound, a single-crystal XRD experiment would be the ideal method. This would involve growing a suitable single crystal, which can be challenging. The crystal would be mounted on a diffractometer, often coated in a perfluorinated oil to prevent degradation, and cooled to a low temperature (e.g., 133-150 K) to reduce thermal motion. mdpi.comncl.ac.uk The resulting diffraction data would be used to solve the three-dimensional structure, revealing precise bond lengths, bond angles, and the conformation of the fused ring system. It would also detail how the molecules pack together in the crystal lattice. Powder XRD could also be used to identify the crystalline phase and assess its purity. mdpi.comresearchgate.net

| Parameter | Information Obtained |

| Diffraction Pattern | Provides data on the scattering angles and intensities of X-rays diffracted by the crystal. |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. cambridge.org |

| Space Group | Describes the symmetry elements of the crystal structure. cambridge.org |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Molecular Conformation | The exact three-dimensional shape of the molecule in the solid state. |

| Intermolecular Interactions | Details on how molecules are arranged and interact with each other in the crystal lattice. |

Computational and Theoretical Chemistry Studies of Perfluoroperhydroindane

Quantum Mechanical Calculations for Electronic Structure and Bonding

No specific studies applying quantum mechanical calculations to determine the electronic structure and bonding of perfluoroperhydroindane were found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No dedicated molecular dynamics simulation studies for the conformational analysis or intermolecular interactions of this compound were identified in the literature.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Validation

There are no available studies that use Density Functional Theory to predict and validate the spectroscopic properties of this compound.

Computational Studies of this compound Reaction Mechanisms and Transition States

No computational research detailing the reaction mechanisms or transition states involving this compound could be located.

In Silico Design and Prediction of Novel this compound Analogues

No literature was found on the in silico design or prediction of new analogues derived from this compound.

常见问题

Q. How should researchers approach ethical and regulatory considerations when publishing this compound data?

- Methodological Answer : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Ethical compliance : Disclose potential environmental risks in line with REACH regulations.

- Regulatory alignment : Reference the National Academies’ framework for PFAS essential use designations to justify applications.

- Transparency : Share raw data via repositories (e.g., EPA’s CompTox Dashboard) to support policy development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。